3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of related acrylamide compounds involves specific reactions and conditions. For instance, compounds like N-(4-nitrophenyl)acrylamide are synthesized and characterized using techniques like Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and theoretical methods including Density Functional Theory (Tanış, Çankaya, & Yalçın, 2019).
Molecular Structure Analysis
The structure of acrylamide derivatives is often determined using NMR spectroscopy and single-crystal X-ray diffraction. Such methods provide insights into the spatial arrangement and bonding of the atoms within the molecule (Kariuki et al., 2022).
Chemical Reactions and Properties
Acrylamide compounds undergo various chemical reactions, including Michael 1,4-addition, and exhibit specific protolytic and complexation properties in different environments. These reactions are crucial in understanding the chemical behavior and potential applications of these compounds (Korotaev et al., 2005).
Physical Properties Analysis
The physical properties of acrylamide derivatives can be studied through various spectroscopic methods. For example, the vibrational, electronic transition, and polarizability of similar compounds provide valuable data about their physical characteristics (Asiri et al., 2011).
Scientific Research Applications
Corrosion Inhibition
Acrylamide derivatives, including those structurally related to 3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, have been studied for their corrosion inhibition properties. These compounds have demonstrated significant effectiveness in protecting metals like copper from corrosion in acidic environments. The research highlighted that such acrylamide derivatives could serve as mixed-type inhibitors, showcasing both physical and chemical adsorption on the metal surfaces. Theoretical and experimental approaches, including density functional theory (DFT) and electrochemical methods, have corroborated these findings, underlining their potential in industrial applications where corrosion resistance is crucial (Ahmed Abu-Rayyan et al., 2022).
Antiproliferative Activity
Another aspect of acrylamide derivatives' application is in the field of biomedical research, particularly concerning their antiproliferative activity against cancer cells. For instance, compounds such as N-(4-nitrophenyl)acrylamide have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, like HeLa cells. These studies not only provide insights into the compounds' potential therapeutic applications but also deepen the understanding of their chemical reactivity and interaction with biological molecules. The findings suggest that despite their recognized toxicity, certain acrylamide derivatives could be explored further for their selective toxicity towards cancer cells, offering a basis for developing novel anticancer agents (E. Tanış et al., 2019).
Polymer Science and Engineering
Acrylamide derivatives are pivotal in polymer science, contributing to the synthesis of responsive polymers and hydrogels with specific properties, such as thermoresponsiveness or pH sensitivity. These materials find extensive use in drug delivery systems, wastewater treatment, and as sensors or actuators in various technological applications. For example, the controlled polymerization of N-isopropylacrylamide has been optimized to produce polymers that respond to temperature changes, enabling their use in environments where temperature-controlled behavior is desired (Anthony J Convertine et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)13-6-1-2-7-14(13)20-15(22)9-8-11-4-3-5-12(10-11)21(23)24/h1-10H,(H,20,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMDQBJHLJOPC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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